2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(1-methylimidazol-2-yl)methyl]ethanamine
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Overview
Description
2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(1-methylimidazol-2-yl)methyl]ethanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a methoxyphenyl group, and an imidazole moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(1-methylimidazol-2-yl)methyl]ethanamine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the attachment of the imidazole moiety. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve the use of methoxybenzyl chloride and a suitable base to attach the methoxyphenyl group to the piperidine ring.
Attachment of the Imidazole Moiety: This can be done using imidazole derivatives and coupling agents to link the imidazole group to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(1-methylimidazol-2-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(1-methylimidazol-2-yl)methyl]ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(1-methylimidazol-2-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-methylethan-1-amine
- 4-methoxy-N-[(1S)-1-methyl-2-phenylethyl]benzenepropanamine
- 2-(4,4-difluoropiperidin-1-yl)-6-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]-7-[3-(pyrrolidin-1-yl)propoxy]quinazolin-4-amine
Uniqueness
2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(1-methylimidazol-2-yl)methyl]ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(1-methylimidazol-2-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-24-13-10-23-22(24)18-26(14-15-27-2)16-19-8-11-25(12-9-19)17-20-6-4-5-7-21(20)28-3/h4-7,10,13,19H,8-9,11-12,14-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHLKQCHRTUMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(CCOC)CC2CCN(CC2)CC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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